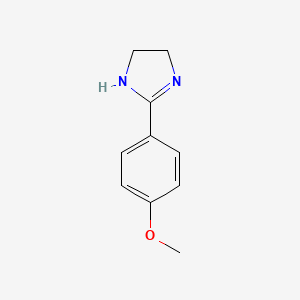

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole

Description

Properties

IUPAC Name |

2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-13-9-4-2-8(3-5-9)10-11-6-7-12-10/h2-5H,6-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPRQSQCAHSRGRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40285359 | |

| Record name | 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6302-84-7 | |

| Record name | 2-Imidazoline, 2-(p-methoxyphenyl)- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41538 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40285359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methoxyphenyl)-2-imidazoline | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F9DHG65ASB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole synthesis pathway

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole

Introduction: The Significance of the 2-Imidazoline Scaffold

The 2-imidazoline ring system is a privileged heterocyclic scaffold of significant interest to researchers in medicinal chemistry, drug development, and materials science.[1] As a structural motif, 2-imidazolines are present in numerous bioactive compounds and pharmaceuticals.[2] Their utility also extends to coordination chemistry, where they serve as versatile ligands for homogeneous catalysis, and as crucial intermediates in the synthesis of more complex molecules.[1][2]

This guide focuses on the synthesis of a specific, valuable derivative: 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole . We will provide an in-depth exploration of its most efficient and widely adopted synthetic pathway, delving into the underlying reaction mechanism, a detailed experimental protocol, and the critical scientific reasoning that informs the procedural choices. This document is designed for professionals who require not just a method, but a comprehensive understanding of the synthesis to enable informed application and potential optimization.

Core Synthesis Pathway: Direct Cyclocondensation of 4-Methoxybenzonitrile and Ethylenediamine

The most direct and industrially scalable route to 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole is the cyclocondensation reaction between 4-methoxybenzonitrile and ethylenediamine.[2] This transformation is mechanistically analogous to the classic Pinner reaction, which converts nitriles into imidates, but in this case, the use of a diamine leads to a subsequent intramolecular cyclization to form the heterocyclic ring.[3]

Reaction Mechanism and Rationale

The reaction proceeds through a multi-step mechanism that involves the activation of the nitrile, nucleophilic attack by the diamine, and subsequent ring closure. The overall transformation is driven by the formation of the stable five-membered imidazoline ring.

-

Nitrile Activation & Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of one of the primary amine groups of ethylenediamine onto the electrophilic carbon of the nitrile group in 4-methoxybenzonitrile. While this can occur under high thermal conditions, the process is often facilitated by a catalyst. Catalysts such as elemental sulfur or N-acetylcysteine can be employed to achieve the transformation under milder conditions, potentially by forming a more reactive intermediate.[4][5][6]

-

Intramolecular Cyclization: The resulting N-substituted amidine intermediate possesses a second primary amine group positioned for an intramolecular nucleophilic attack on the amidine carbon.

-

Ring Closure and Elimination: This attack forms a tetrahedral intermediate which subsequently eliminates a molecule of ammonia. This final elimination step is the thermodynamic driving force that yields the stable 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole product.

The following diagram illustrates the mechanistic steps involved in this core synthesis pathway.

Caption: Core mechanism for imidazoline synthesis.

Field-Proven Experimental Protocol

This protocol describes a robust and reproducible method for the synthesis of 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole, adapted from established procedures for analogous 2-aryl-imidazolines.[4][5] It employs a sulfur catalyst to promote the reaction under reflux conditions.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS No. |

| 4-Methoxybenzonitrile | C₈H₇NO | 133.15 | 874-90-8 |

| Ethylenediamine | C₂H₈N₂ | 60.10 | 107-15-3 |

| Sulfur (elemental) | S | 32.06 | 7704-34-9 |

| Chloroform | CHCl₃ | 119.38 | 67-66-3 |

| Cyclohexane | C₆H₁₂ | 84.16 | 110-82-7 |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 |

Step-by-Step Methodology

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, combine 4-methoxybenzonitrile (e.g., 4 mmol, 0.53 g), ethylenediamine (16 mmol, 1.07 mL, a 4-fold molar excess), and elemental sulfur (1 mmol, 0.032 g).

-

Thermal Reaction: Heat the reaction mixture in an oil bath to 120 °C and maintain it at reflux with vigorous stirring. The use of a molar excess of the lower-boiling ethylenediamine helps to ensure it remains in the reaction mixture.

-

Monitoring Completion: Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a suitable eluent system (e.g., Ethyl Acetate/Methanol, 4:1). The reaction is typically complete within 2-3 hours.[5]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add cold water to the flask and transfer the contents to a separatory funnel.

-

Extraction: Extract the aqueous mixture with chloroform (3 x 20 mL). Combine the organic layers.

-

Drying and Filtration: Dry the combined organic layer over anhydrous sodium sulfate, then filter to remove the drying agent.

-

Solvent Removal: Evaporate the solvent (chloroform) from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Recrystallize the crude solid from cyclohexane to afford the pure 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole as a crystalline solid.[5]

The following workflow diagram provides a visual summary of the experimental procedure.

Caption: Experimental workflow for imidazoline synthesis.

Protocol Validation and Characterization

The integrity of this protocol is ensured through in-process monitoring and final product characterization.

-

Self-Validation: The use of TLC allows for real-time tracking of the consumption of the starting nitrile and the formation of the product, ensuring the reaction is driven to completion before initiating the work-up procedure.[5]

-

Product Confirmation: The identity and purity of the synthesized 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole should be confirmed using standard analytical techniques:

-

Melting Point: A sharp melting point indicates high purity.

-

FT-IR Spectroscopy: Look for characteristic peaks, including N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), and the C=N stretching of the imidazoline ring (around 1600-1615 cm⁻¹).[7]

-

¹H NMR Spectroscopy: The spectrum should show characteristic signals for the aromatic protons of the methoxyphenyl group, the singlet for the methoxy (-OCH₃) protons, and the multiplets for the two methylene (-CH₂-) groups of the imidazoline ring.

-

¹³C NMR Spectroscopy: Key signals include the carbon of the C=N bond (typically >160 ppm) and the carbons of the aromatic ring and the methoxy group.[7]

-

Alternative Synthetic Approaches

While the nitrile-based route is highly efficient, it is valuable for the research scientist to be aware of alternative pathways to the 2-imidazoline scaffold.

-

From Aldehydes: 2-Aryl-imidazolines can be prepared from the corresponding aldehyde (4-methoxybenzaldehyde) and ethylenediamine. This reaction typically requires an oxidant, such as iodine or hydrogen peroxide, to facilitate the cyclization and dehydration.[8][9]

-

From Carboxylic Acids: The condensation of a carboxylic acid (4-methoxybenzoic acid) with ethylenediamine can also yield the imidazoline. However, this method is often less favorable as it requires harsh conditions, such as very high temperatures (often >200 °C) and prolonged reaction times, and can result in lower yields and purity.[6]

The nitrile-to-imidazoline pathway remains the preferred method due to its directness, generally higher yields, and milder conditions, especially when catalyzed.

Conclusion

The synthesis of 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole via the cyclocondensation of 4-methoxybenzonitrile and ethylenediamine represents a robust, efficient, and well-understood chemical transformation. By grasping the core mechanism, adhering to a validated experimental protocol, and understanding the rationale behind each step, researchers can reliably produce this valuable heterocyclic compound for a wide range of applications in drug discovery and chemical innovation.

References

- Vertex AI Search. (n.d.). 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole | 1728-95-6 | Benchchem.

- Wikipedia. (2023, December 26). Pinner reaction.

- Chinese Chemical Society. (2024). Rare-Earth Metal-Catalyzed Asymmetric Addition/Hydroamidination of Nitriles and Allylamines for the Concise Synthesis of Chiral Imidazolines. CCS Chemistry.

- National Institutes of Health. (2023, November 25). Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation. PMC.

- J&K Scientific. (n.d.). Pinner Reaction.

- NROChemistry. (n.d.). Pinner Reaction.

- National Institutes of Health. (2013, August 2). A Lewis acid-promoted Pinner reaction. PMC.

- Benchchem. (n.d.). The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimidate.

- Organic Chemistry Portal. (n.d.). Synthesis of 2-imidazolines.

- ResearchGate. (n.d.). Preparation of 2-imidazolines from nitriles.

- ResearchGate. (n.d.). Synthesis of imidazolines.

- The Royal Society of Chemistry. (n.d.). 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a).

- IJRAR.org. (n.d.). VIBRATIONAL SPECTRA AND FRONTIER MOLECULAR ORBITAL ANALYSIS OF 2-(4- METHOXYPHENYL)-4, 5-DIPHENYL-1H- IMIDAZOLE.

- Organic Chemistry Portal. (2000). New One-Step Synthesis of 2-Aryl-1H-Imidazoles: Dehydrogenation of 2-Aryl-Δ2-Imidazolines with Dimethylsulfoxide.

- ResearchGate. (2013). 2-[2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazol-1-yl]ethanol.

- ResearchGate. (n.d.). 1 H NMR spectra of 2-(4-methoxyphenyl)-4,5-diphenyl-1H- imidazole (4b).

- ResearchGate. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide.

- PubMed. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide.

- ResearchGate. (n.d.). Microwave-assisted facile Synthesis of 2-substituted 2-imidazolines.

- Molbase. (n.d.). Synthesis of 1-[2-amino-3-[(4-methoxyphenyl)methoxy]propyl]-1H-imidazole.

- Organic Chemistry Portal. (n.d.). Synthesis of 2-oxazolines.

- RSC Publishing. (1982). Novel synthesis of imidazolines and imidazoles by Michael addition to allenic or acetylenic nitriles.

- ResearchGate. (2024). Mechanism of visible-light-induced imidazoline synthesis.

- National Institutes of Health. (n.d.). 2-(4-methoxyphenyl)-4,5-dihydro-1H-imidazole. PubChem.

- Wikipedia. (2023, November 29). 2-Imidazoline.

- Indian Journal of Pharmaceutical Sciences. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles.

- PrepChem.com. (n.d.). Synthesis of imidazoline.

- IJSRP. (n.d.). 4-(4-Methoxyphenyl) -5- Phenyl -1H- Imidazoles from 4-Methoxybenzil in the Absence of Catalyst.

- PubMed Central. (2024, March 26). Synthesis of Antiprotozoal 2-(4-Alkyloxyphenyl)-Imidazolines and Imidazoles and Their Evaluation on Leishmania mexicana and Trypanosoma cruzi.

- Dalton Transactions (RSC Publishing). (n.d.). Imidazoline synthesis: mechanistic investigations show that Fe catalysts promote a new multicomponent redox reaction.

- Google Patents. (n.d.). CN102093296B - Synthesis method of imidazoline compound.

Sources

- 1. chinesechemsoc.org [chinesechemsoc.org]

- 2. 2-Imidazoline - Wikipedia [en.wikipedia.org]

- 3. Pinner reaction - Wikipedia [en.wikipedia.org]

- 4. Sequential Nitrile Amidination–Reduction as a Straightforward Procedure to Selective Linear Polyamine Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. rsc.org [rsc.org]

- 8. 2-Imidazoline synthesis [organic-chemistry.org]

- 9. Synthesis of Antiprotozoal 2-(4-Alkyloxyphenyl)-Imidazolines and Imidazoles and Their Evaluation on Leishmania mexicana and Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole

Abstract

The 2-imidazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents. This technical guide focuses on elucidating the probable mechanism of action for a specific derivative, 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. While direct experimental data for this compound is not extensively published, a robust mechanistic hypothesis can be constructed through a rigorous analysis of its structure, the well-documented pharmacology of the 2-aryl-imidazoline class, and established structure-activity relationships (SAR). This document provides a foundational understanding of the likely molecular targets—adrenergic and imidazoline receptors—and outlines the downstream signaling pathways this compound is predicted to modulate. Furthermore, we present detailed experimental protocols for researchers to empirically validate this hypothesized mechanism, ensuring a pathway for definitive characterization.

Introduction: The Pharmacological Significance of the 2-Aryl-Imidazoline Scaffold

The 4,5-dihydro-1H-imidazole (2-imidazoline) ring is a key pharmacophore that imparts significant biological activity, primarily through its interaction with the adrenergic and imidazoline receptor systems.[1][2] Compounds incorporating this moiety, particularly with an aromatic substituent at the 2-position, have been developed as antihypertensives, analgesics, anti-inflammatory agents, and antidepressants.[3] The prototypical drug, clonidine, highlighted the therapeutic potential of this class but also revealed the complexity of its pharmacology, with actions at both α₂-adrenergic and the then-undiscovered imidazoline receptors.[4][5]

The subject of this guide, 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, possesses the canonical 2-aryl-imidazoline structure. Its mechanism of action is therefore predicted to be centered on these two key receptor families. The presence of a methoxy group at the para-position of the phenyl ring is a critical structural feature expected to modulate receptor affinity and selectivity compared to unsubstituted or differently substituted analogs.

Primary Molecular Targets: A Tale of Two Receptor Families

The biological effects of 2-aryl-imidazolines are predominantly mediated by their interaction with α-adrenergic receptors and imidazoline receptors. These two systems are distinct but often targeted by the same ligands, leading to a complex pharmacological profile.[4][6]

α-Adrenergic Receptors (α-ARs)

These are G-protein coupled receptors (GPCRs) that mediate the effects of the endogenous catecholamines, epinephrine and norepinephrine. They are divided into two main types, α₁ and α₂, each with further subtypes.

-

α₁-Adrenergic Receptors: Typically coupled to Gq proteins, their activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), generally leading to excitatory effects like smooth muscle contraction.

-

α₂-Adrenergic Receptors: These receptors are coupled to Gi proteins. Their activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This is a key pathway for presynaptic feedback inhibition, reducing the release of norepinephrine from nerve terminals, and also mediates postsynaptic effects such as sedation and analgesia.[5]

Imidazoline Receptors (I-Rs)

Initially identified as non-adrenergic binding sites for clonidine and other imidazolines, these receptors are now recognized as a separate class.[2][7]

-

I₁-Imidazoline Receptors: Located in the brainstem, these receptors are implicated in the central control of blood pressure. Activation of I₁ receptors is believed to mediate the antihypertensive effects of second-generation agents like moxonidine and rilmenidine with fewer sedative side effects than α₂-AR agonists.[2]

-

I₂-Imidazoline Receptors: These receptors are associated with several proteins, including monoamine oxidase (MAO), and are found in various tissues, including the brain, liver, and kidney.[7] Ligands for I₂ receptors are being investigated for roles in analgesia, neuroprotection, and psychiatric disorders.[2]

Inferred Pharmacological Profile of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole

Based on established SAR within the 2-aryl-imidazoline class, we can construct a high-confidence hypothesis for the activity of the title compound.

Structure-Activity Relationship (SAR) Analysis

-

Core Scaffold: The 2-phenyl-4,5-dihydro-imidazole core confers affinity for both α-ARs and I-Rs. Clonidine, with its 2,6-dichloro-phenyl substitution, shows high affinity for α₂-ARs and I₁-Rs.[8]

-

Phenyl Ring Substitution: The nature and position of substituents on the phenyl ring are critical determinants of receptor selectivity and functional activity.[9][10] For many adrenergic ligands, electron-donating groups like methoxy can influence receptor binding. In related phenethylamines, substitutions on the phenyl ring are known to alter selectivity between α and β receptors.[11]

-

Potential for α₂-Adrenergic Agonism: Many simple 2-aryl-imidazolines act as partial agonists at α-adrenergic receptors.[8] They often possess high affinity but lower intrinsic efficacy compared to endogenous catecholamines. It is highly probable that 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole is an agonist or partial agonist at α₂-adrenergic receptors.

-

Imidazoline Receptor Affinity: Given its structure, the compound is almost certain to bind to imidazoline receptors. The relative affinity for I₁ vs. I₂ subtypes cannot be predicted without experimental data.

Hypothesized Mechanism of Action

We hypothesize that 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole acts as a selective agonist at α₂-adrenergic receptors and may also possess significant affinity for I₁ and/or I₂ imidazoline receptors. The primary downstream effect of α₂-AR activation would be the inhibition of adenylyl cyclase via Gi protein coupling.

The following diagram illustrates the proposed primary signaling pathway.

Caption: Hypothesized signaling pathway via α₂-adrenergic receptor activation.

Quantitative Data from Structurally Related Analogs

To provide context for the expected potency of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, the following table summarizes binding affinity data for clonidine and rilmenidine, two well-characterized 2-aryl-imidazoline drugs.

| Compound | Receptor Target | Binding Affinity (Ki, nM) | Reference |

| Clonidine | α₂-Adrenoceptor | 4.7 | [6] |

| Imidazoline Site | 11.2 | [6] | |

| Rilmenidine | α₂-Adrenoceptor | 134.5 | [6] |

| Imidazoline Site | 2.9 | [6] |

Note: These values serve as a reference. The 4-methoxy substitution on the target compound will alter these affinities.

Experimental Protocols for Mechanistic Validation

To empirically test the proposed mechanism of action, a series of standard pharmacological assays must be performed. The following protocols provide a self-validating system to move from initial binding characterization to functional confirmation.

Experimental Workflow

The logical flow of experiments is crucial. First, establish binding to the hypothesized receptors. Second, determine the functional consequence of that binding (agonism vs. antagonism).

Caption: Logical workflow for experimental validation.

Protocol 1: Radioligand Receptor Binding Assays

Objective: To determine the binding affinity (Ki) and selectivity of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole for α₂-adrenergic and I₁, I₂ imidazoline receptors.

Principle: This is a competitive binding assay. The test compound competes with a radiolabeled ligand of known high affinity for a specific receptor population in a tissue or cell membrane preparation. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Ki).

Step-by-Step Methodology:

-

Membrane Preparation:

-

Homogenize a tissue source rich in the target receptors (e.g., rat cerebral cortex for α₂-AR and I₂-R; rat kidney for I₁-R) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min) to remove nuclei and debris.

-

Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g for 20 min) to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the high-speed centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).

-

-

Assay Setup (for α₂-Adrenergic Receptors):

-

In a 96-well plate, add in order:

-

Assay Buffer (50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Radioligand: e.g., [³H]-Rauwolscine or [³H]-RX821002 (final concentration near its Kd, ~1-2 nM).

-

Test Compound: Serial dilutions of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

Membrane preparation (e.g., 50-100 µg protein per well).

-

-

Total Binding: Wells containing buffer, radioligand, and membranes.

-

Non-Specific Binding (NSB): Wells containing buffer, radioligand, membranes, and a high concentration of a non-radiolabeled competing ligand (e.g., 10 µM yohimbine) to saturate all specific binding sites.

-

-

Incubation & Termination:

-

Incubate the plate at room temperature (25°C) for 60 minutes to reach equilibrium.

-

Rapidly terminate the reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), washing 3 times with ice-cold wash buffer to separate bound from free radioligand.

-

-

Detection & Analysis:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Calculate Specific Binding = Total Binding - Non-Specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value.

-

Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

This protocol should be repeated using specific radioligands for I₁ ([³H]-Clonidine + masking for α₂) and I₂ ([³H]-Idazoxan) receptors.

Protocol 2: [³⁵S]GTPγS Binding Functional Assay

Objective: To determine if 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole acts as an agonist, antagonist, or inverse agonist at Gi-coupled α₂-adrenergic receptors.

Principle: Agonist activation of a Gi-coupled receptor promotes the exchange of GDP for GTP on the Gαi subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of a measurable radioactive signal that is proportional to receptor activation.

Step-by-Step Methodology:

-

Reagents and Membranes:

-

Use the same membrane preparation as in the binding assay.

-

Assay Buffer: e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.

-

GDP (final concentration ~10 µM) is added to ensure G-proteins are in their inactive state at baseline.

-

[³⁵S]GTPγS (final concentration ~0.1 nM).

-

-

Assay Setup:

-

In a 96-well plate, add in order:

-

Assay Buffer with GDP.

-

Test Compound: Serial dilutions of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole to generate a dose-response curve.

-

Membrane preparation.

-

[³⁵S]GTPγS to initiate the reaction.

-

-

Basal Binding: Wells without any stimulating agonist.

-

Non-Specific Binding: Wells with a high concentration of unlabeled GTPγS (e.g., 10 µM).

-

Positive Control: A known full α₂-AR agonist (e.g., UK 14,304).

-

-

Incubation & Termination:

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the assay by rapid vacuum filtration, as described for the binding assay.

-

-

Detection & Analysis:

-

Count the radioactivity on the filters using a liquid scintillation counter.

-

Subtract non-specific binding from all wells.

-

Plot the stimulated binding (as a percentage of the maximum response from the positive control) against the log concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC₅₀ (potency) and Emax (efficacy) values.

-

An Emax value similar to the positive control indicates a full agonist, while a lower Emax indicates a partial agonist. If the compound shows no stimulation on its own but inhibits the effect of the positive control, it is an antagonist.

-

Conclusion and Future Directions

The structural characteristics of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole strongly support the hypothesis that it functions as a ligand for α₂-adrenergic and imidazoline receptors, with a high probability of being an α₂-AR agonist. This proposed mechanism provides a solid foundation for its pharmacological investigation. The true therapeutic potential and safety profile of this compound can only be ascertained through empirical validation. The experimental workflows and protocols detailed in this guide provide a clear and robust pathway for researchers to definitively characterize its binding affinities, functional activities, and downstream cellular effects, thereby paving the way for further pre-clinical and clinical development.

References

-

Journal of Pharmacy and Technology. (n.d.). Divers Pharmacological Significance of Imidazole Derivatives- A Review. Research Journal of Pharmacy and Technology. [Link]

-

Fun, H. K., et al. (2009). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 4), o798. [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Methoxyphenyl)-4,5-diphenyl-1H-imidazole. PubChem. [Link]

-

Sattler, J., et al. (1980). Chemistry, pharmacology, and structure-activity relationships with a new type of imidazolines exerting a specific bradycardic action at a cardiac site. Journal of Medicinal Chemistry, 23(11), 1217-22. [Link]

-

Parini, A., et al. (1991). Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors. The American Journal of the Medical Sciences, 302(3), 143-6. [Link]

-

ResearchGate. (n.d.). Structure–activity relationship at α-adrenergic receptors within a series of imidazoline analogues of cirazoline. ResearchGate. [Link]

-

Pigini, M., et al. (1997). Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity. Bioorganic & Medicinal Chemistry, 5(5), 833-41. [Link]

-

Li, J. X., & Zhang, Y. (2011). Imidazoline I2 receptors: an update. Neuroscience Research, 72(4), 283-9. [Link]

-

ResearchGate. (2020). Synthesis and Antimicrobial Evaluation of 4-(4,5-diphenyl-1H-imidazole-2-yl)-2-methoxyphenyl-N-substituted aminoacetate Derivatives. ResearchGate. [Link]

-

Stähle, H., et al. (1987). [New cardiovascular acting 2-aryl-2-imidazolinyl-acetic acids. Synthesis and pharmacologic effects]. Arzneimittel-Forschung, 37(8), 906-13. [Link]

-

Ruffolo, R. R. Jr., et al. (1980). Receptor interactions of imidazolines. IV. Structural requirements for alpha adrenergic receptor occupation and receptor activation by clonidine and a series of structural analogs in rat aorta. The Journal of Pharmacology and Experimental Therapeutics, 213(2), 267-72. [Link]

-

ACS Publications. (2023). 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators. ACS Publications. [Link]

-

Pharmacy 180. (n.d.). Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180. [Link]

-

Wikipedia. (n.d.). 2-Imidazoline. Wikipedia. [Link]

-

Kuntz, I. D., et al. (1999). The maximal affinity of ligands. Proceedings of the National Academy of Sciences of the United States of America, 96(18), 9997-10002. [Link]

-

Taylor & Francis. (n.d.). 2-Imidazoline – Knowledge and References. Taylor & Francis. [Link]

-

Bousquet, P., et al. (2020). Imidazoline Receptor System: The Past, the Present, and the Future. Pharmacological Reviews, 72(1), 50-79. [Link]

-

Longdom Publishing. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing. [Link]

-

De Sarro, G., et al. (2001). Alpha 2-adrenoceptors vs. Imidazoline Receptors: Implications for Alpha 2-mediated Analgesia and Other Non-Cardiovascular Therapeutic Uses. Current Topics in Medicinal Chemistry, 1(1), 47-58. [Link]

-

ResearchGate. (n.d.). Imidazole-based adrenergic receptor agonists and antagonists. ResearchGate. [Link]

-

Pigini, M., et al. (2000). Structure-activity relationship at alpha-adrenergic receptors within a series of imidazoline analogues of cirazoline. Bioorganic & Medicinal Chemistry, 8(5), 883-8. [Link]

-

Journal of Applied Pharmaceutical Science. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiet. Journal of Applied Pharmaceutical Science. [Link]

Sources

- 1. 2-Imidazoline - Wikipedia [en.wikipedia.org]

- 2. Imidazoline Receptor System: The Past, the Present, and the Future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Alpha 2-adrenoceptors vs. imidazoline receptors: implications for alpha 2-mediated analgesia and other non-cardiovascular therapeutic uses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Different affinities of alpha 2-agonists for imidazoline and alpha 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Imidazoline I2 receptors: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Receptor interactions of imidazolines. IV. Structural requirements for alpha adrenergic receptor occupation and receptor activation by clonidine and a series of structural analogs in rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. [New cardiovascular acting 2-aryl-2-imidazolinyl-acetic acids. Synthesis and pharmacologic effects] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pharmacy180.com [pharmacy180.com]

A Comprehensive Guide to the Structural Elucidation of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole

Abstract: This technical guide provides a detailed, multi-faceted analytical workflow for the definitive structural elucidation of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, a heterocyclic compound belonging to the 2-imidazoline class. Addressed to researchers, chemists, and drug development professionals, this document moves beyond mere procedural descriptions to explain the scientific rationale behind the selection of each analytical technique. By integrating data from Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) experiments, we construct a self-validating methodology that culminates in an unambiguous structural confirmation, benchmarked against single-crystal X-ray diffraction data.

Introduction and Strategic Overview

The 2-imidazoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] The title compound, 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole (Molecular Formula: C₁₀H₁₂N₂O, Molecular Weight: 176.22 g/mol ), serves as an exemplary model for demonstrating a rigorous structural elucidation protocol.[2][3] Accurate structural confirmation is a non-negotiable cornerstone of chemical research and drug development, ensuring that biological and chemical properties are correctly attributed to a known molecular entity.

The core objective of this guide is to establish the molecule's constitution, including:

-

The presence of a 4-methoxyphenyl (anisole) moiety.

-

The existence of a 4,5-dihydro-1H-imidazole (2-imidazoline) ring.

-

The precise connectivity between the phenyl ring and the C2 position of the imidazoline ring.

-

The regiochemistry of the methoxy group (para-position).

-

The complete proton and carbon framework.

Our strategy is to employ a synergistic combination of analytical techniques, where each method provides a unique and complementary piece of the structural puzzle. This integrated approach ensures a high degree of confidence and internal validation for the final proposed structure.

The Elucidation Workflow: A Logic-Driven Pathway

The process of structural elucidation follows a logical progression from foundational data to high-resolution analysis. The initial step is to confirm the molecular formula, followed by the identification of functional groups, and finally, the assembly of the molecular skeleton through detailed connectivity mapping.

Caption: Logical workflow for the structural elucidation of the target molecule.

Mass Spectrometry: Confirming the Elemental Composition

Causality: The first and most fundamental question in any structural elucidation is "What is the molecular formula?". High-Resolution Mass Spectrometry (HRMS) is the definitive technique for this purpose. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), HRMS allows for the unambiguous determination of the elemental composition from a list of plausible candidates.

Experimental Protocol (Illustrative)

-

Sample Preparation: Dissolve approximately 0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

-

Analysis Mode: Operate in positive ion mode to detect the protonated molecule, [M+H]⁺.

-

Data Acquisition: Infuse the sample solution at a flow rate of 5-10 µL/min. Acquire data over a relevant m/z range (e.g., 100-300 amu).

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to analysis to guarantee mass accuracy.

Data Presentation: Molecular Ion

| Parameter | Expected Value | Rationale |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₂O | Proposed structure. |

| Exact Mass [M] | 176.09496 | Calculated for C₁₀H₁₂N₂O. |

| Ion Species | [M+H]⁺ | Protonation of a basic nitrogen atom. |

| Expected m/z | 177.10279 | Calculated for C₁₀H₁₃N₂O⁺. |

The experimental observation of an ion at m/z ≈ 177.1028 with an error of less than 5 ppm provides strong, trustworthy evidence for the molecular formula C₁₀H₁₂N₂O.

FT-IR Spectroscopy: Identifying Functional Groups

Causality: Before assembling the molecular puzzle, it is crucial to identify the pieces. FT-IR spectroscopy excels at detecting the presence of specific functional groups by measuring the absorption of infrared radiation corresponding to their characteristic vibrational frequencies. For our target molecule, we expect to see evidence for N-H, C-H (aromatic and aliphatic), C=N, C=C, and C-O bonds.

Experimental Protocol (KBr Pellet Method)

-

Sample Preparation: Grind 1-2 mg of the dry, purified compound with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Background Correction: A background spectrum of the empty sample chamber should be recorded and automatically subtracted from the sample spectrum.

Data Presentation: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Reference |

|---|---|---|---|

| ~3245 | N-H Stretch | Secondary Amine (Imidazoline N-H) | [1] |

| 3100-3000 | C-H Stretch | Aromatic C-H (Phenyl Ring) | |

| 3000-2850 | C-H Stretch | Aliphatic C-H (CH₂ and OCH₃) | |

| ~1640 | C=N Stretch | Imine (Imidazoline Ring) | [1] |

| 1610, 1510 | C=C Stretch | Aromatic Ring Skeletal Vibrations | |

| ~1250 | C-O-C Stretch | Aryl-Alkyl Ether (Asymmetric) | [4] |

| ~1238 | C-N Stretch | Amine |[1] |

The presence of these characteristic bands provides a robust fingerprint, confirming the major structural components (imidazoline ring, N-H, and the 4-methoxyphenyl group) and validating the information derived from the molecular formula.

NMR Spectroscopy: Assembling the Molecular Skeleton

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information on the chemical environment, count, and connectivity of every proton and carbon atom.

Experimental Protocol (General)

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition: Acquire a standard ¹H spectrum, followed by a ¹³C{¹H} (proton-decoupled) spectrum. Subsequently, perform 2D experiments such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

¹H NMR Spectroscopy: The Proton Framework

Causality: The chemical shift (δ) of a proton is highly sensitive to its electronic environment, while spin-spin coupling (J) reveals the number of neighboring protons, establishing connectivity.

Data Presentation: Expected ¹H NMR Signals

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.8-7.6 | Doublet (d) | 2H | H-2', H-6' | Aromatic protons ortho to the electron-withdrawing imidazoline group are deshielded. |

| ~7.0-6.8 | Doublet (d) | 2H | H-3', H-5' | Aromatic protons ortho to the electron-donating methoxy group are shielded. |

| ~3.8 | Singlet (s) | 3H | -OCH₃ | Methoxy protons are chemically equivalent and show no coupling. |

| ~3.7 | Singlet (s) | 4H | H-4, H-5 | The four protons of the two CH₂ groups in the imidazoline ring are often magnetically equivalent, resulting in a single peak. |

| Broad | Singlet (br s) | 1H | N-H | The N-H proton signal is often broad due to quadrupole broadening and chemical exchange. Its position is solvent-dependent. |

Note: The AA'BB' system of the para-substituted ring will show two distinct doublets.

¹³C NMR Spectroscopy: The Carbon Backbone

Causality: Each chemically unique carbon atom in the molecule gives a distinct signal in the proton-decoupled ¹³C spectrum, revealing the complexity of the carbon skeleton.

Data Presentation: Expected ¹³C NMR Signals

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~165 | C-2 | The imine carbon is the most deshielded carbon atom in the structure. |

| ~160 | C-4' | Aromatic carbon attached to the oxygen atom is strongly deshielded. |

| ~129 | C-2', C-6' | Aromatic carbons ortho to the imidazoline ring. |

| ~125 | C-1' | Quaternary aromatic carbon attached to the imidazoline ring. |

| ~114 | C-3', C-5' | Aromatic carbons ortho to the methoxy group are shielded. |

| ~55 | -OCH₃ | Typical chemical shift for a methoxy carbon. |

| ~50 | C-4, C-5 | Aliphatic carbons of the imidazoline ring. |

2D NMR: Definitive Connectivity Mapping

Causality: While 1D NMR provides lists of atoms, 2D NMR experiments build the connections between them, removing ambiguity.

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment reveals which protons are coupled to each other. A crucial cross-peak will be observed between the aromatic signals at ~7.7 ppm and ~6.9 ppm, confirming their adjacency on the phenyl ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This is the definitive tool for assigning carbons. It generates a cross-peak for every proton and the carbon to which it is directly attached. This allows for the unambiguous correlation of every signal in the ¹H and ¹³C spectra.

Caption: Key NMR correlations confirming the molecular structure.

X-Ray Crystallography: The Definitive Proof

Causality: While the combination of spectroscopic techniques provides overwhelming evidence, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation. It provides a three-dimensional model of the molecule, detailing precise bond lengths, bond angles, and stereochemistry.

A published crystal structure for 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole confirms the structure derived from spectroscopy.[2] The analysis provides precise geometric parameters that are consistent with the proposed bonding and structure.

Data Presentation: Crystallographic Data

| Parameter | Reported Value | Source |

|---|---|---|

| Chemical Formula | C₁₀H₁₂N₂O | [2] |

| Crystal System | Orthorhombic | [2] |

| Space Group | Pna2₁ | [2] |

| a (Å) | 10.0574 (5) | [2] |

| b (Å) | 13.2532 (7) | [2] |

| c (Å) | 6.8321 (3) | [2] |

| Dihedral Angle (Benzene-Imidazole) | 14.86 (16)° |[2] |

This crystallographic data acts as the authoritative benchmark, validating the entire spectroscopic elucidation process.

Conclusion

References

-

Kia, R., et al. (2009). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1678. Available at: [Link]

-

PubChem. 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. National Center for Biotechnology Information. Available at: [Link]

-

Benzon, K.B., et al. (2015). Spectroscopic and theoretical characterization of 2-(4-methoxyphenyl)-4,5-dimethyl-1H-imidazole 3-oxide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 965-979. Available at: [Link]

-

Ivancia, M., & Mocanu, A.M. (2019). NEW IMIDAZOLINE DERIVATIVES, SYNTHESIS, CHARACTERIZATION AND THERMAL DEGRADATION. Revue Roumaine de Chimie, 64(1), 79-87. Available at: [Link]

Sources

The 2-Arylimidazoline Scaffold: A Privileged Structure in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-arylimidazoline scaffold represents a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents with significant clinical impact. This guide provides a comprehensive review of 2-arylimidazoline derivatives, delving into their complex pharmacology, intricate structure-activity relationships (SAR), and diverse therapeutic applications. We will explore their primary molecular targets, namely the α-adrenergic and imidazoline receptors, and elucidate the downstream signaling pathways that mediate their physiological effects. Furthermore, this document will detail common synthetic strategies for accessing this privileged scaffold and provide robust, step-by-step experimental protocols for the in vitro characterization of these compounds, empowering researchers to advance the development of novel 2-arylimidazoline-based therapeutics.

Introduction: The Enduring Legacy of the 2-Arylimidazoline Core

The 2-arylimidazoline moiety is a five-membered heterocyclic ring system characterized by a phenyl group attached to the C2 position of the imidazoline ring. This seemingly simple chemical architecture has proven to be a remarkably versatile template for the design of potent and selective ligands for various G-protein coupled receptors (GPCRs) and other biological targets. The initial discovery of their potent vasoconstrictive properties led to their development as nasal decongestants. However, subsequent research unveiled their profound effects on the central nervous system, particularly their ability to modulate sympathetic outflow, which paved the way for their use as antihypertensive agents.

The pharmacological effects of 2-arylimidazoline derivatives are primarily mediated through their interaction with two key receptor families: the α-adrenergic receptors (α-ARs) and the more recently identified imidazoline receptors (I-Rs). The interplay between these two receptor systems, and the varying selectivity of different derivatives, accounts for the wide range of therapeutic applications and side-effect profiles observed with this class of compounds.

Mechanisms of Action: A Tale of Two Receptors

The physiological effects of 2-arylimidazoline derivatives are a direct consequence of their interaction with α-adrenergic and imidazoline receptors. Understanding the distinct signaling pathways activated by these receptors is crucial for rational drug design and the development of compounds with improved therapeutic indices.

The α2-Adrenergic Receptor: A Classic Target

The α2-adrenergic receptors are a family of GPCRs that are coupled to inhibitory G-proteins (Gi/o).[1] There are three main subtypes: α2A, α2B, and α2C.[1] Agonism at these receptors by 2-arylimidazoline derivatives leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This reduction in cAMP has several downstream consequences, including the modulation of ion channel activity and the inhibition of neurotransmitter release.

In the context of the central nervous system, activation of presynaptic α2A-adrenoceptors in the brainstem (specifically the locus coeruleus and the nucleus of the solitary tract) reduces the release of norepinephrine, leading to a decrease in sympathetic outflow from the central nervous system.[1] This sympatholytic effect is the primary mechanism behind the antihypertensive action of drugs like clonidine.

Structure-Activity Relationships (SAR): Fine-Tuning a Privileged Scaffold

The pharmacological profile of 2-arylimidazoline derivatives is exquisitely sensitive to structural modifications. Decades of research have established key SAR principles that govern their affinity and selectivity for α-adrenergic and imidazoline receptors.

-

The Aryl Moiety: The nature and substitution pattern of the aryl ring are critical for activity. For α2-agonism, ortho-substitution on the phenyl ring is crucial. [4]For instance, the 2,6-dichloro substitution of clonidine is optimal for its hypotensive activity. [5]The presence of these ortho-substituents is thought to force the aryl ring out of the plane of the imidazoline ring, a conformation that is favorable for receptor binding.

-

The Imidazoline Ring: The integrity of the imidazoline ring is essential for activity. Saturation of the double bond to form an imidazolidine ring generally reduces or abolishes activity.

-

The Linker: The connection between the aryl and imidazoline rings also plays a significant role. In clonidine, this is a direct amino linkage. However, other linkers have been explored, and their nature can influence receptor selectivity.

-

Substitution on the Imidazoline Ring: N-substitution on the imidazoline ring can modulate activity and selectivity.

The development of more selective I1-imidazoline receptor ligands has focused on modifying the clonidine scaffold to reduce α2-adrenoceptor affinity. This has often involved alterations to the aryl moiety and the linker group.

Therapeutic Applications: A Diverse Pharmacopoeia

The unique pharmacology of 2-arylimidazoline derivatives has led to their successful application in a variety of therapeutic areas.

| Drug | Structure | Primary Indication(s) | Mechanism of Action |

| Clonidine | Hypertension, ADHD, Opioid withdrawal | α2-Adrenergic agonist, I1-Imidazoline agonist | |

| Moxonidine | Hypertension | Selective I1-Imidazoline agonist | |

| Rilmenidine | Hypertension | I1-Imidazoline agonist | |

| Oxymetazoline | Nasal decongestant, Ophthalmic hyperemia | α1 and α2-Adrenergic agonist | |

| Xylometazoline | Nasal decongestant | α1 and α2-Adrenergic agonist | |

| Naphazoline | Nasal decongestant, Ophthalmic hyperemia | α1 and α2-Adrenergic agonist | |

| Tizanidine | Muscle spasticity | Central α2-Adrenergic agonist | |

| Brimonidine | Glaucoma | Selective α2-Adrenergic agonist |

Quantitative Binding Data of Representative 2-Arylimidazoline Derivatives

The following table summarizes the binding affinities (Ki or IC50 values) of selected 2-arylimidazoline derivatives for α2-adrenergic and I1-imidazoline receptors. This data highlights the varying selectivity profiles within this class of compounds.

| Compound | α2A-Adrenoceptor (Ki, nM) | I1-Imidazoline Receptor (Ki, nM) | Reference |

| Clonidine | 35 | - | [6] |

| Guanabenz | 8.6 (IC50) | - | [7] |

| B-HT 920 | 290 (IC50) | - | [7] |

| Moxonidine | High affinity component: Selective | High affinity component: Selective | [8] |

| Tizanidine | High affinity component: Selective | High affinity component: Selective | [8] |

| Naphazoline | High affinity component: Selective | - | [8] |

| Agmatine | Low affinity | High affinity component: Highly Selective | [8] |

| Tracizoline | - | 0.18 | [9] |

| Benazoline | - | 0.085 | [9] |

Note: Direct comparison of Ki and IC50 values across different studies should be done with caution due to variations in experimental conditions. The selectivity mentioned for Moxonidine, Tizanidine, Naphazoline, and Agmatine is based on their preferential binding to a high-affinity component of the respective receptor sites.

Synthetic Strategies: Accessing the 2-Arylimidazoline Core

Several synthetic routes have been developed for the preparation of 2-arylimidazoline derivatives. A common and versatile method involves the condensation of an appropriately substituted arylamine with a suitable three-carbon synthon that provides the imidazoline ring. One such approach utilizes the reaction of an arylamine with 2-chloro-2-imidazoline.

A more contemporary and efficient method involves the reaction of an arylisothiocyanate with ethylenediamine to form a thiourea intermediate, which is then cyclized to the 2-aryliminoimidazolidine. Subsequent dehydrogenation yields the desired 2-arylimidazoline.

Experimental Protocols: In Vitro Characterization

The following protocols provide detailed methodologies for the in vitro characterization of 2-arylimidazoline derivatives.

Radioligand Binding Assay for α2-Adrenergic Receptors

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for α2-adrenergic receptors.

Materials:

-

Cell membranes expressing the α2-adrenergic receptor subtype of interest.

-

Radioligand (e.g., [3H]-Rauwolscine or [3H]-Yohimbine).

-

Test compound (2-arylimidazoline derivative).

-

Non-specific binding control (e.g., high concentration of unlabeled phentolamine or yohimbine).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester.

-

Scintillation counter and scintillation cocktail.

Procedure:

-

Membrane Preparation: Prepare cell membranes from a suitable source (e.g., transfected cell line or tissue) by homogenization and differential centrifugation. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and cell membranes.

-

Competition: Assay buffer, radioligand, varying concentrations of the test compound, and cell membranes.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[35S]GTPγS Binding Assay for Functional Activity

This assay measures the functional activity of a test compound by quantifying its ability to stimulate the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation.

Materials:

-

Cell membranes expressing the α2-adrenergic or I1-imidazoline receptor.

-

[35S]GTPγS.

-

Test compound (2-arylimidazoline derivative).

-

GDP.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

-

Stop Solution: 20 mM Tris-HCl, 100 mM NaCl, 20 mM EDTA, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Cell harvester.

-

Scintillation counter and scintillation cocktail.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, add the following components in order:

-

Assay buffer containing GDP.

-

Varying concentrations of the test compound.

-

Cell membranes.

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15-20 minutes.

-

Initiation: Initiate the reaction by adding [35S]GTPγS to all wells.

-

Incubation: Incubate the plate at 30°C for 30-60 minutes.

-

Termination: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.

-

Quantification: Quantify the radioactivity on the filters using a scintillation counter.

-

Data Analysis: Plot the amount of [35S]GTPγS bound as a function of the logarithm of the test compound concentration. Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal response) from the resulting dose-response curve.

Conclusion

The 2-arylimidazoline scaffold continues to be a rich source of pharmacologically active compounds with significant therapeutic value. A deep understanding of their interactions with α-adrenergic and imidazoline receptors, coupled with a systematic exploration of their structure-activity relationships, will undoubtedly lead to the development of novel and improved medicines for a range of human diseases. The experimental protocols provided herein offer a robust framework for the in vitro characterization of these promising molecules, facilitating the ongoing quest for more selective and efficacious therapeutics.

References

-

Ernsberger, P. (1999). The I1-imidazoline receptor and its cellular signaling pathways. Annals of the New York Academy of Sciences, 881, 35-53. [Link]

-

Timmermans, P. B., & van Zwieten, P. A. (1983). Quantitative structure-activity relationships of imidazolidine derivatives related to clonidine at peripheral alpha-adrenoceptors. Clinical and Experimental Pharmacology and Physiology, 10(4), 395-410. [Link]

- Ernsberger, P., Haxhiu, M. A., Graff, L. M., Collins, L. A., Dreshaj, I., Grove, D. L., ... & Douglas, J. G. (1994). The I1-imidazoline receptor: from binding site to therapeutic target in cardiovascular disease. Journal of Hypertension. Supplement, 12(7), S47-S59.

-

Wikipedia contributors. (2023, December 1). Imidazoline receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

-

Ernsberger, P., & Haxhiu, M. A. (1997). The I1-imidazoline-binding site is a functional receptor mediating vasodepression via the ventral medulla. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 273(5), R1572-R1579. [Link]

- Piletz, J. E., & Sletten, K. (1995). I1-imidazoline receptors. Definition, characterization, distribution, and transmembrane signaling. Annals of the New York Academy of Sciences, 763, 1-14.

- Hoefke, W., Kobinger, W., & Walland, A. (1975). Relationship between activity and structure in derivatives of clonidine. Arzneimittel-Forschung, 25(5), 786-793.

- van Zwieten, P. A., & Timmermans, P. B. (1979). Hypotensive and bradycardic activities of clonidine and related imidazolidines; structure-activity relationship. Naunyn-Schmiedeberg's Archives of Pharmacology, 310(3), 189-196.

-

Rouot, B., Leclerc, G., & Wermuth, C. G. (1976). Clonidine and related analogues. Quantitative correlations. Journal of Medicinal Chemistry, 19(8), 1049-1054. [Link]

- Timmermans, P. B., & van Zwieten, P. A. (1982). Structure-activity relationships in clonidine-like imidazolidines and related compounds. Journal of Medicinal Chemistry, 25(11), 1389-1401.

-

Wikipedia contributors. (2023, December 26). Alpha-2 adrenergic receptor. In Wikipedia, The Free Encyclopedia. Retrieved January 22, 2026, from [Link]

-

PubChem. (n.d.). Adrenaline signalling through Alpha-2 adrenergic receptor. PubChem Pathway. Retrieved January 22, 2026, from [Link]

-

Pigini, M., Bousquet, P., Carotti, A., Dontenwill, M., Giannella, M., Moriconi, R., ... & Brasili, L. (1997). Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity. Bioorganic & Medicinal Chemistry, 5(5), 833-841. [Link]

-

Pixorize. (n.d.). Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE. Retrieved January 22, 2026, from [Link]

-

QIAGEN. (n.d.). α-Adrenergic Signaling. QIAGEN GeneGlobe. Retrieved January 22, 2026, from [Link]

-

Reactome. (n.d.). Alpha-2A,alpha-2C Adrenergic Receptors bind adrenaline or noradrenaline. Reactome Pathway Database. Retrieved January 22, 2026, from [Link]

- Renouard, A., Widdowson, P. S., & Cordi, A. (2000). Synthesis and alpha-adrenergic binding ligand affinities of 2-iminoimidazolidine derivatives. Chemical & Pharmaceutical Bulletin, 48(5), 729-733.

-

Taylor & Francis. (n.d.). 2-Imidazoline – Knowledge and References. Retrieved January 22, 2026, from [Link]

- Dardonville, C., & Rozas, I. (2004). Imidazoline binding sites and their ligands: an overview of the different chemical structures. Medicinal Research Reviews, 24(5), 580-605.

- Martire, M., Fici, F., & Preziosi, P. (1987). Characterization of alpha 2-adrenoceptor binding properties of imidazoline-like drugs, azoloazepine derivatives and beta-phenethylamine-like drugs in human platelet membranes. Journal of Pharmacy and Pharmacology, 39(10), 807-812.

- Munk, S. A., Harcourt, D. A., Arasasingham, P. N., Burke, J. A., Kharlamb, A. B., Manlapaz, C. A., ... & Garst, M. E. (1997). Synthesis and evaluation of 2-(arylamino)imidazoles as alpha 2-adrenergic agonists. Journal of Medicinal Chemistry, 40(1), 18-23.

- Piletz, J. E., Zhu, H., & Chikkala, D. N. (1996). Comparison of ligand binding affinities at human I1-imidazoline binding sites and the high affinity state of alpha-2 adrenoceptor subtypes. Journal of Pharmacology and Experimental Therapeutics, 279(2), 694-702.

- Schlicker, E., & Göthert, M. (2002). Imidazoline antihypertensive drugs: A critical review on their mechanism of action. Pharmacological Reviews, 54(1), 51-71.

- Carrieri, A., Carocci, A., Catalano, A., Catto, M., Contino, M., Corbo, F., ... & Colabufo, N. A. (2016). The Versatile 2-Substituted Imidazoline Nucleus as a Structural Motif of Ligands Directed to the Serotonin 5-HT1A Receptor. ChemMedChem, 11(20), 2269-2281.

- Göthert, M. (2000). Imidazoline antihypertensive drugs: a critical review on their mechanism of action. Journal of Hypertension, 18(1), 3-11.

Sources

- 1. Alpha-2 adrenergic receptor - Wikipedia [en.wikipedia.org]

- 2. Adrenaline signalling through Alpha-2 adrenergic receptor | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alpha-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]

- 4. Clonidine and related analogues. Quantitative correlations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Relationship between activity and structure in derivatives of clonidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and alpha-adrenergic binding ligand affinities of 2-iminoimidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Characterization of alpha 2-adrenoceptor binding properties of imidazoline-like drugs, azoloazepine derivatives and beta-phenethylamine-like drugs in human platelet membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of ligand binding affinities at human I1-imidazoline binding sites and the high affinity state of alpha-2 adrenoceptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Imidazoline receptors: qualitative structure-activity relationships and discovery of tracizoline and benazoline. Two ligands with high affinity and unprecedented selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, a member of the 2-arylimidazoline class of compounds, represents a significant scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of its discovery, synthesis, and known biological activities. While the broader class of imidazolines has been extensively studied for their interaction with adrenergic and imidazoline receptors, leading to a range of pharmacological effects including antihypertensive, antihyperglycemic, and anti-inflammatory properties, specific data on this particular derivative remains a subject of ongoing investigation. This document aims to consolidate the available scientific knowledge, present detailed synthetic protocols, and explore the potential therapeutic applications of this compound, thereby serving as a valuable resource for researchers in the field of drug discovery and development.

Historical Context and Discovery

The exploration of 2-arylimidazoline derivatives dates back to the mid-20th century, with the discovery of their significant physiological effects, most notably on blood pressure. While the exact initial discovery of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole is not extensively documented in seminal, widely-cited literature, its synthesis and structural characterization are rooted in the broader investigation of this chemical class. A key reference to a synthetic method for this compound appears in a 2004 publication by Stibrany et al., indicating its presence in the scientific literature for at least two decades. The primary impetus for the synthesis of such compounds has historically been the search for novel modulators of adrenergic and imidazoline receptors, which are crucial targets in the regulation of cardiovascular and metabolic functions.

Synthesis and Chemical Properties

The synthesis of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole can be achieved through several established methods for the preparation of 2-imidazolines. The most common and direct approach involves the condensation of a nitrile with a diamine.

Synthesis from Nitrile Precursor

A widely adopted method for the synthesis of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole is the reaction of 4-methoxybenzonitrile with ethylenediamine. This reaction is typically catalyzed by an acid and driven by the removal of ammonia.

DOT Script for Synthesis of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole

Caption: Synthetic pathway for 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole.

Detailed Experimental Protocol

The following protocol is a representative method for the synthesis of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, based on established literature procedures.

Materials:

-

4-Methoxybenzonitrile

-

Ethylenediamine

-

Methanol (anhydrous)

-

Toluene

-

p-Toluenesulfonic acid (catalytic amount)

Procedure:

-

A solution of 4-methoxybenzonitrile (1 equivalent) and ethylenediamine (4 equivalents) in a suitable solvent such as methanol or toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

A catalytic amount of an acid catalyst, such as p-toluenesulfonic acid, is added to the reaction mixture.

-

The mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The resulting residue is purified, typically by recrystallization from a suitable solvent (e.g., methanol), to yield single crystals of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂O |

| Molecular Weight | 176.22 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not consistently reported |

| Solubility | Soluble in methanol and other polar organic solvents |

Biological Activity and Mechanism of Action

The biological activities of 2-arylimidazoline derivatives are diverse and well-documented. These compounds are known to interact with several key physiological targets, primarily imidazoline receptors (I₁, I₂, I₃) and α-adrenergic receptors (α₁, α₂). The specific pharmacological profile of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole is not extensively characterized in the public domain; however, based on the activities of structurally related compounds, its potential effects can be inferred.

Imidazoline derivatives are recognized for a variety of pharmacological activities, including:

-

Antihypertensive effects

-

Antihyperglycemic properties

-

Antidepressive potential

-

Antihypercholesterolemic effects

-

Anti-inflammatory actions

The mechanism of action for these effects is generally attributed to the interaction of the imidazoline scaffold with its cognate receptors.

DOT Script for Potential Mechanism of Action

Caption: Potential molecular targets and downstream effects.

Therapeutic Potential and Future Directions

The therapeutic potential of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole lies in its structural similarity to other pharmacologically active 2-arylimidazolines. Further investigation is warranted to fully elucidate its specific receptor binding affinities, functional activities, and in vivo efficacy.

Key areas for future research include:

-

Comprehensive Pharmacological Profiling: Detailed in vitro binding and functional assays against a panel of imidazoline and adrenergic receptor subtypes are necessary to determine the compound's specific mechanism of action and selectivity.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with modifications to the methoxy group and the phenyl ring could provide valuable insights into the structural requirements for optimal activity and selectivity.

-

In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of hypertension, diabetes, and inflammation will be crucial to validate its therapeutic potential.

-

Pharmacokinetic and Toxicological Assessment: A thorough evaluation of the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile is essential for any further drug development efforts.

Conclusion

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole is a readily synthesizable compound belonging to a well-established class of pharmacologically active molecules. While its specific biological profile is not yet fully understood, the known activities of related 2-arylimidazolines suggest its potential as a modulator of adrenergic and imidazoline receptors. This technical guide provides a foundational understanding of its history, synthesis, and potential biological significance, serving as a catalyst for further research and development in this promising area of medicinal chemistry.

References

-

Kia, R., Fun, H.-K., & Kargar, H. (2009). 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. Acta Crystallographica Section E: Structure Reports Online, 65(5), o1088. [Link]

A Theoretical Framework for Assessing the Stability of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole

An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole and its parent 2-arylimidazoline scaffold are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including acting as ligands for imidazoline receptors.[1][2] The long-term stability of such molecules is a critical parameter in drug development, influencing shelf-life, formulation, and in vivo efficacy. This technical guide provides a comprehensive framework for evaluating the stability of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole using theoretical and computational chemistry methods. By leveraging Density Functional Theory (DFT), this guide outlines protocols to analyze the molecule's geometric, electronic, and thermodynamic properties, offering predictive insights into its intrinsic stability and potential degradation pathways. We will explore the causality behind methodological choices, from geometry optimization benchmarked against experimental crystal structures to advanced analyses like Natural Bond Orbital (NBO), Frontier Molecular Orbital (HOMO-LUMO), and Molecular Electrostatic Potential (MEP) maps. The objective is to equip researchers with a robust, self-validating theoretical workflow to probe molecular stability before or in parallel with extensive experimental studies.

Introduction: The Nexus of Pharmacology and Computational Chemistry

Significance of 2-Aryl-4,5-dihydro-1H-imidazoles (Imidazolines)

The imidazoline moiety is a privileged scaffold in pharmacology, recognized for its role in compounds exhibiting antihypertensive, anti-inflammatory, and antidepressive properties.[1] These biological activities often stem from their interaction with specific imidazoline receptors.[2][3] The title compound, 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole, belongs to this important class. Understanding its structural and electronic characteristics is fundamental to elucidating its mechanism of action and developing more potent and selective derivatives.

The Predictive Power of Theoretical Stability Assessment

Before a drug candidate can be viable, its chemical stability must be thoroughly characterized. Theoretical studies offer a powerful, cost-effective, and proactive approach to this challenge. By simulating molecular behavior at the quantum level, we can predict a molecule's most stable conformation, identify its most reactive sites, and hypothesize its likely degradation pathways under various conditions.[4] This in-silico analysis provides a rational basis for designing stability-indicating experiments and developing robust formulations, accelerating the drug development pipeline.

Scope of This Guide

This guide focuses exclusively on the theoretical evaluation of 2-(4-Methoxyphenyl)-4,5-dihydro-1H-imidazole. It details the foundational computational methodologies, presents a step-by-step workflow for stability analysis, interprets the resulting data in the context of molecular stability, and proposes potential degradation mechanisms. The principles and protocols described herein are broadly applicable to other small molecule drug candidates.

Foundational Principles: Core Computational Methodologies

The successful theoretical assessment of molecular stability hinges on the selection of appropriate computational methods. The following approaches form the bedrock of a robust analysis, chosen for their balance of accuracy and computational efficiency.

Density Functional Theory (DFT): The Workhorse of Modern Computational Chemistry